molecular formula C15H10BrClN2O B3013466 4-(4-bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 688057-73-0

4-(4-bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B3013466
CAS No.: 688057-73-0
M. Wt: 349.61
InChI Key: XJNUOJNDQOVHHL-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C15H10BrClN2O and its molecular weight is 349.61. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The compound 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, an isomer of the queried chemical, exhibits specific orientations between its phenyl rings and imidazole ring, influencing its crystal stacking and intermolecular interactions (Mohamed et al., 2013).

Molecular Docking and Antimicrobial Activity

  • Similar compounds like 1,2,4,5-tetraaryl substituted imidazoles have been explored for their inhibitory activity against glucosamine 6-phosphate synthase, a target for antimicrobial agents, using molecular docking studies (Sharma et al., 2018).

Synthesis of Benzimidazoles

  • o-Bromophenyl isocyanide reacts with various primary amines to form substituted benzimidazoles, highlighting a method for synthesizing diverse imidazole derivatives (Lygin & Meijere, 2009).

Crystallography and Weak Interactions

  • Studies on isomorphism in halophenyl-substituted imidazole-4-imines reveal insights into the crystal structures and the role of weak specific intermolecular interactions in these compounds (Skrzypiec et al., 2012).

Photophysical Studies

  • Imidazole-based molecules like BHPI-Cl and BHPI-Br, related to the queried chemical, show ESIPT (excited state intramolecular proton transfer) fluorescence, relevant for photophysical applications (Somasundaram et al., 2018).

Antimicrobial Agents

  • Novel imidazoles synthesized from bromophenyl and chlorophenyl derivatives demonstrate potent antimicrobial activities, indicating the potential of such compounds in pharmaceutical research (Narwal et al., 2012).

Molecular Detection and Sensing

  • Tetrasubstituted imidazole-based probes have been developed for detecting metal ions like Fe3+ in aqueous solutions, showcasing the chemical's utility in sensing applications (Yanpeng et al., 2019).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological context, its activity would likely depend on its ability to interact with biological macromolecules, possibly through hydrogen bonding or hydrophobic interactions .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals .

Properties

IUPAC Name

5-(4-bromophenyl)-3-(4-chlorophenyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O/c16-11-3-1-10(2-4-11)14-9-19(15(20)18-14)13-7-5-12(17)6-8-13/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNUOJNDQOVHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(C(=O)N2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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